molecular formula C33H18O B12628548 Phenyl(rubicen-5-YL)methanone CAS No. 922184-90-5

Phenyl(rubicen-5-YL)methanone

Cat. No.: B12628548
CAS No.: 922184-90-5
M. Wt: 430.5 g/mol
InChI Key: OCKAAKVLZBKMLG-UHFFFAOYSA-N
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Description

Phenyl(rubicen-5-YL)methanone is an organic compound with the molecular formula C33H18O It is known for its complex structure, which includes a phenyl group attached to a rubicenyl moiety via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(rubicen-5-YL)methanone can be synthesized through several methods. One common approach involves the reaction of rubicene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl(rubicen-5-YL)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Phenyl(rubicen-5-YL)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or as a drug delivery agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of Phenyl(rubicen-5-YL)methanone involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s unique structure allows it to interact with various molecular pathways, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Phenyl(rubicen-5-YL)methanone can be compared with other similar compounds, such as:

    Phenyl(anthracen-9-YL)methanone: Similar structure but with an anthracene moiety instead of rubicene.

    Phenyl(naphthalen-1-YL)methanone: Contains a naphthalene moiety, leading to different chemical and physical properties.

    Phenyl(pyren-1-YL)methanone: Features a pyrene moiety, which may result in distinct photophysical characteristics.

Uniqueness

This compound is unique due to its rubicene moiety, which imparts specific electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and specific photophysical properties.

Properties

CAS No.

922184-90-5

Molecular Formula

C33H18O

Molecular Weight

430.5 g/mol

IUPAC Name

phenyl(rubicen-5-yl)methanone

InChI

InChI=1S/C33H18O/c34-33(19-8-2-1-3-9-19)20-16-17-25-28(18-20)24-13-7-15-26-29-22-11-5-4-10-21(22)23-12-6-14-27(30(23)29)32(25)31(24)26/h1-18H

InChI Key

OCKAAKVLZBKMLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8

Origin of Product

United States

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